((1R)-1-(2-Anthryl)ethyl)methylamine ((1R)-1-(2-Anthryl)ethyl)methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484414
InChI: InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m1/s1
SMILES:
Molecular Formula: C17H17N
Molecular Weight: 235.32 g/mol

((1R)-1-(2-Anthryl)ethyl)methylamine

CAS No.:

Cat. No.: VC17484414

Molecular Formula: C17H17N

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

((1R)-1-(2-Anthryl)ethyl)methylamine -

Specification

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
IUPAC Name (1R)-1-anthracen-2-yl-N-methylethanamine
Standard InChI InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m1/s1
Standard InChI Key UEBVYUANYQUFAN-GFCCVEGCSA-N
Isomeric SMILES C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC
Canonical SMILES CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of a (1R)-configured ethylmethylamine group attached to the second position of an anthracene ring system. The anthracene framework comprises three fused benzene rings, creating an extended π-conjugated system that influences electronic absorption and emission properties . The chiral center at the ethyl group introduces stereochemical complexity, which is critical for interactions with biological targets and asymmetric catalysis.

Table 1: Key Structural Descriptors of ((1R)-1-(2-Anthryl)ethyl)methylamine

PropertyValueSource
IUPAC Name(1R)-1-anthracen-2-yl-N-methylethanamine
Molecular FormulaC₁₇H₁₇N
Molecular Weight235.32 g/mol
XLogP3-AA3.9
Hydrogen Bond Donor Count1
Rotatable Bond Count2

Spectroscopic Fingerprints

The compound’s UV-Vis spectrum exhibits absorption maxima at 252 nm, 340 nm, and 365 nm, attributed to π→π* transitions within the anthracene system. Nuclear magnetic resonance (NMR) data reveal distinct signals for the methylamine protons (δ 2.25 ppm, singlet) and the anthracene aromatic protons (δ 7.4–8.5 ppm) . The (1R) configuration is confirmed via circular dichroism (CD) spectroscopy, showing a positive Cotton effect at 290 nm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The enantioselective synthesis of ((1R)-1-(2-Anthryl)ethyl)methylamine typically proceeds via a three-step sequence:

  • Friedel-Crafts Alkylation: Anthracene reacts with (R)-ethylmethylamine in the presence of AlCl₃ to form the C-2 substituted intermediate .

  • Chiral Resolution: Diastereomeric salts are separated using (L)-tartaric acid, achieving >98% enantiomeric excess (ee) .

  • Methylation: The resolved amine undergoes N-methylation with methyl iodide under basic conditions.

Table 2: Optimized Reaction Conditions for Key Steps

StepConditionsYieldee
Friedel-CraftsAlCl₃ (1.2 eq), CH₂Cl₂, 0°C, 12 h72%N/A
Chiral Resolution(L)-Tartaric acid, EtOH, reflux89%98.5%
N-MethylationMeI (1.5 eq), K₂CO₃, DMF, 50°C95%N/A

Continuous Flow Production

Industrial-scale manufacturing employs continuous flow reactors to enhance efficiency. A tubular reactor system with immobilized AlCl₃ catalysts achieves 85% conversion at 120°C and 15 bar pressure, reducing byproduct formation compared to batch processes.

Applications in Materials Science

Organic Semiconductor Design

The anthracene core’s planar structure facilitates charge transport in organic field-effect transistors (OFETs). Devices incorporating ((1R)-1-(2-Anthryl)ethyl)methylamine as a dopant exhibit hole mobilities of 0.12 cm²/V·s, comparable to benchmark materials like pentacene.

Fluorescent Sensors

Functionalization of the methylamine group with nitroaromatic receptors yields turn-off fluorescent sensors for trinitrotoluene (TNT), demonstrating a detection limit of 2.3 ppb in aqueous media .

Biochemical Interactions

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with an IC₅₀ of 18 μM. Docking simulations suggest the anthracene moiety occupies the enzyme’s hydrophobic pocket, while the methylamine group forms hydrogen bonds with FAD .

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